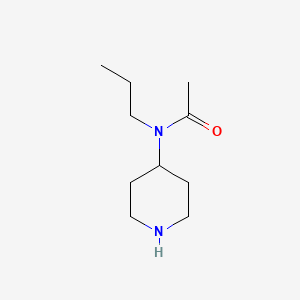

N-(piperidin-4-yl)-N-propylacetamide

Description

N-(piperidin-4-yl)-N-propylacetamide is a piperidine derivative characterized by a central six-membered piperidine ring substituted with an acetamide group and a propyl chain at the nitrogen atom. This compound has been utilized in pharmaceutical and agrochemical research as a synthetic intermediate or precursor for bioactive molecules .

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

N-piperidin-4-yl-N-propylacetamide |

InChI |

InChI=1S/C10H20N2O/c1-3-8-12(9(2)13)10-4-6-11-7-5-10/h10-11H,3-8H2,1-2H3 |

InChI Key |

IAQHGKOMQZMEPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C1CCNCC1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Piperidin-4-yl Intermediate

The core piperidin-4-yl moiety is typically prepared through reduction and functionalization of suitable piperidine derivatives:

Starting from N-benzyl derivatives:

A method described in patent CN1583742A involves the preparation of 1-benzyl-4-piperidinyl intermediates via 1,4-addition reactions followed by reduction steps. For example, N,N-bis(β-methyl propionate) benzylamine is synthesized by 1,4-addition of methyl acrylate to benzylamine in methanol. This intermediate is then converted to 1-benzyl-4-keto-3-piperidine acid methyl ester through sodium-mediated reactions in toluene/methanol under reflux. Subsequent reduction with lithium aluminum hydride yields 1-benzyl-4-piperidinylpiperidine, which upon catalytic hydrogenation over palladium carbon at elevated temperature and pressure removes the benzyl protecting group to afford 4-piperidinylpiperidine dihydrochloride salt.Reduction and deprotection steps:

The reduction step uses LiAlH4 in tetrahydrofuran at controlled temperatures (15-20°C) for several hours. After reaction completion, neutralization and extraction steps isolate the reduced amine. Hydrogenolysis over Pd/C at 110-120°C under hydrogen pressure (20 kg/cm²) removes benzyl groups, yielding the free 4-piperidinyl amine.

Representative Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | 1,4-Addition | Benzylamine + methyl acrylate in methanol, stirring | N,N-bis(β-methyl propionate) benzylamine |

| 2 | Sodium-mediated cyclization | Sodium + toluene/methanol reflux, addition of intermediate | 1-benzyl-4-keto-3-piperidine acid methyl ester |

| 3 | Reduction | LiAlH4 in THF, 15-20°C, 4 h | 1-benzyl-4-piperidinylpiperidine |

| 4 | Hydrogenolysis | Pd/C catalyst, 110-120°C, 20 kg/cm² H2, 3 h | 4-piperidinylpiperidine dihydrochloride salt |

| 5 | Acylation | Propionyl chloride + base (e.g., triethylamine), DCM, RT | N-(piperidin-4-yl)-N-propylacetamide |

Analytical and Purification Data

Purity and Identity Confirmation:

The intermediates and final product are typically characterized by Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). For example, TLC is used to monitor disappearance of starting materials and appearance of products during extraction steps.-

- The 1-benzyl-4-keto-3-piperidine acid methyl ester intermediate can be obtained in yields around 60 g scale with high purity.

- The final 4-piperidinylpiperidine dihydrochloride salt is isolated as a crystalline solid after recrystallization from ethanol-ether, with yields reported around 159 g from 200 g of the benzyl intermediate.

Summary of Key Research Findings

The preparation of this compound hinges on the efficient synthesis of the 4-piperidinyl amine intermediate, which is achieved through multi-step reactions involving Michael addition, reduction, and catalytic hydrogenation.

Subsequent acylation with propionyl chloride or similar reagents under mild conditions affords the target acetamide with high selectivity and yield.

The synthetic route is robust and scalable, suitable for pharmaceutical intermediate production, with purification steps ensuring high purity required for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)-N-propylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkylated piperidine derivatives.

Scientific Research Applications

N-(piperidin-4-yl)-N-propylacetamide has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)-N-propylacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-(piperidin-4-yl)-N-propylacetamide with five structurally related compounds derived from the evidence:

*Inferred values based on structural analysis.

Key Comparative Insights

Substituent Effects on Bioactivity :

- The phenyl and methoxymethyl groups in N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide enhance aromatic interactions but may reduce solubility due to increased lipophilicity .

- Piperazine derivatives (e.g., N-cyclohexyl-2-(4-propylpiperazin-1-yl)acetamide ) introduce additional nitrogen atoms, improving hydrogen-bonding capacity and conformational flexibility for receptor binding .

Amide vs.

Regulatory and Synthetic Considerations :

- Compounds like N-(1-phenethylpiperidin-4-yl)-N-phenylisobutyramide () are subject to legislative control due to structural similarities to fentanyl analogs, highlighting the importance of substituent choice in legal status .

- The discontinuation of This compound may reflect challenges in synthesis or shifts toward more complex derivatives with optimized pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(piperidin-4-yl)-N-propylacetamide, and how can purity be optimized?

- Methodology :

-

Step 1 : React piperidin-4-amine with propyl bromide under basic conditions (e.g., K₂CO₃ in acetone) to form the N-propylpiperidin-4-amine intermediate .

-

Step 2 : Acetylate the intermediate using acetyl chloride in the presence of a base (e.g., triethylamine) at 0°C to room temperature .

-

Purification : Use column chromatography or recrystallization.

-

Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~2.1 ppm for acetamide methyl) and High-Performance Liquid Chromatography (HPLC) to ensure >95% purity .

- Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Reaction Solvent | Dichloroethane (DCE) |

| Temperature | 0°C to RT |

| Catalyst | Na(OAc)₃BH for reductive amination |

Q. How should N-(piperidin-4-yl)-N-propylacetamide be stored to maintain stability in long-term studies?

- Guidelines :

- Store in airtight containers under inert gas (e.g., argon) at -20°C .

- Avoid exposure to moisture and light.

- Monitor degradation via periodic HPLC analysis (retention time shifts indicate instability) .

Q. What analytical techniques are critical for characterizing this compound?

- Essential Methods :

- Nuclear Magnetic Resonance (NMR) : Assign peaks to confirm the piperidine ring (δ ~2.5–3.5 ppm) and acetamide group (δ ~2.1 ppm) .

- Mass Spectrometry (MS) : Verify molecular ion peak at m/z ~212.2 (C₁₀H₂₀N₂O⁺) .

- HPLC : Use a C18 column with acetonitrile/water gradient (80:20 to 50:50) for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of N-(piperidin-4-yl)-N-propylacetamide analogs?

- Approach :

-

Conduct comparative structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., aryl groups, halogens) .

-

Use molecular docking simulations to predict binding affinity to opioid or CNS receptors (e.g., μ-opioid receptor) .

-

Validate via in vitro binding assays (e.g., competitive displacement with radiolabeled ligands) .

- Example Data :

| Analog Substituent | Receptor Affinity (IC₅₀, nM) |

|---|---|

| 4-Fluoro-phenyl | 12.4 ± 1.2 |

| 3,4-Dichloro-phenyl | 8.7 ± 0.9 |

Q. What experimental designs are recommended for assessing the compound's pharmacokinetics (PK) in preclinical models?

- Protocol :

- In Vivo PK : Administer intravenously (1 mg/kg) to rodents; collect plasma samples at 0, 15, 30, 60, 120, 240 min.

- LC-MS/MS Analysis : Quantify plasma concentrations using a validated method with deuterated internal standards .

- Key Metrics : Calculate clearance (CL), volume of distribution (Vd), and half-life (t₁/₂) .

Q. How can researchers mitigate toxicity risks during in vivo studies?

- Safety Measures :

- Acute Toxicity Screening : Perform OECD 423 tests in rodents (dose range: 10–300 mg/kg) .

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .

- Emergency Protocols : Immediate irrigation for eye/skin contact; consult poison control for ingestion .

Q. What strategies optimize the compound's solubility for in vitro assays?

- Solutions :

- Use co-solvents like DMSO (≤1% v/v) in aqueous buffers.

- Prepare micellar formulations with Poloxamer 407 (10% w/v) for enhanced bioavailability .

Cross-Disciplinary Applications

Q. How can N-(piperidin-4-yl)-N-propylacetamide be applied in neuropharmacology beyond opioid receptor studies?

- Research Directions :

- Investigate acetylcholinesterase inhibition via Ellman’s assay (IC₅₀ determination) .

- Explore neuroprotective effects in oxidative stress models (e.g., H₂O₂-treated neuronal cells) .

Q. What computational tools aid in predicting metabolic pathways of this compound?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.